molecular formula C10H9NO3 B6256260 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 541522-89-8

6-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6256260
CAS No.: 541522-89-8
M. Wt: 191.2
InChI Key:
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Description

“6-hydroxy-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Synthesis of Bioactive Compounds

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in the synthesis of bioactive compounds, particularly in the pharmaceutical industry. For example, its derivatives have been explored for their potential in drug synthesis, leveraging its carbonyl and carboxyl functional groups. These groups offer flexibility and diversity in chemical reactions, making it a valuable building block for developing various pharmaceuticals. Its application extends to cancer treatment, medical materials, and other medical fields, highlighting its versatility and potential in medicine (Zhang et al., 2021).

Antioxidant and Antimicrobial Activities

The structural properties of carboxylic acids, including derivatives of this compound, have been associated with significant biological activities. For instance, studies have shown that these compounds can exhibit high antioxidant and antimicrobial activities. The specific structure-activity relationships (SARs) of these acids suggest that the presence of hydroxyl groups and their positioning can influence their bioactivity, demonstrating their potential in developing treatments for various health conditions (Godlewska-Żyłkiewicz et al., 2020).

Role in Indole Synthesis

Indole alkaloids, which include a wide range of biologically active compounds, are synthesized from precursors like this compound. The development of new methods for indole synthesis, focusing on the formation of the indole ring, is crucial for creating pharmaceuticals and other valuable chemicals. The synthesis methods classified based on the bond formation highlight the importance of such compounds in organic chemistry and drug development (Taber & Tirunahari, 2011).

Biotechnological Applications

In biotechnology, this compound derivatives serve as key intermediates for producing bio-based chemicals. Lactic acid, for example, derived from biomass, showcases the potential of carboxylic acids in synthesizing biodegradable polymers and other green chemicals. This demonstrates the compound's role in supporting sustainable chemical production processes and its contribution to the green chemistry movement (Gao, Ma, & Xu, 2011).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitroaniline", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-nitroaniline with sulfuric acid and nitric acid to form 3-nitro-4-nitroaniline", "Step 2: Reduction of 3-nitro-4-nitroaniline with sodium dithionite to form 3-amino-4-nitroaniline", "Step 3: Diazotization of 3-amino-4-nitroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with ethyl acetoacetate in the presence of sodium acetate to form 3-(1-oxo-2-propenyl)-4-nitroaniline", "Step 5: Reduction of 3-(1-oxo-2-propenyl)-4-nitroaniline with sodium dithionite to form 3-(1-hydroxy-2-propenyl)-4-nitroaniline", "Step 6: Cyclization of 3-(1-hydroxy-2-propenyl)-4-nitroaniline with sodium ethoxide to form 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid", "Step 7: Methylation of 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid with methyl iodide in the presence of sodium bicarbonate to form the final product" ] }

CAS No.

541522-89-8

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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